molecular formula C4H5N5O B3060923 5-Diazenyl-1H-imidazole-4-carboxamide CAS No. 1314929-56-0

5-Diazenyl-1H-imidazole-4-carboxamide

Cat. No. B3060923
CAS RN: 1314929-56-0
M. Wt: 139.12 g/mol
InChI Key: IRJLFDHRTDDHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Diazenyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C4H5N5O . It has an average mass of 139.115 Da and a monoisotopic mass of 139.049408 Da . This compound is also known as Dacarbazine EP Impurity C .


Molecular Structure Analysis

The molecular structure of 5-Diazenyl-1H-imidazole-4-carboxamide consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Physical And Chemical Properties Analysis

5-Diazenyl-1H-imidazole-4-carboxamide has a density of 1.9±0.1 g/cm3, a boiling point of 472.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 6 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Constrained Peptidomimetics

Skogh et al. (2013) reported an expedient process for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation, using an amino acid amide nucleophile. This method is useful for synthesizing imidazole-based peptidomimetics, such as constrained H-Phe-Phe-NH2 analogues, highlighting its application in medicinal chemistry (Skogh et al., 2013).

Synthesis of Highly Substituted Nitrogen Heterocycles

Lima et al. (2022) explored the reactivity of diaminomaleonitrile-based imines with aromatic aldehydes for synthesizing novel highly substituted nitrogen heterocycles. The study emphasizes the potential of 5-diazenyl-1H-imidazole-4-carboxamide in drug discovery, owing to its role as a privileged scaffold (Lima et al., 2022).

Role in Medicinal Chemistry

Kumar et al. (2017) discussed the significance of imidazoles in medicinal chemistry, where the imidazole nucleus serves as a key synthetic strategy. The imidazole ring, including derivatives like 5-diazenyl-1H-imidazole-4-carboxamide, has a wide range of biological activities such as anticancer, antiviral, and antimicrobial properties (Kumar et al., 2017).

Microwave-Assisted Synthesis

Preti et al. (2010) demonstrated the microwave-assisted synthesis of imidazole-4-carboxylates, indicating the versatility and efficiency of this method for producing derivatives of 5-diazenyl-1H-imidazole-4-carboxamide. This approach allows for the modulation of substituents, contributing to the compound's versatility in research applications (Preti et al., 2010).

Photolabeling Studies in Antiviral Research

Peng et al. (2004) synthesized photolabeling probes, including a derivative of 5-diazenyl-1H-imidazole-4-carboxamide, for studying the antiviral mechanisms of EICAR. This application demonstrates the potential of such derivatives in advanced research techniques like photolabeling (Peng et al., 2004).

Synthesis of Isotope-Labeled Derivatives

Ouchi et al. (2018) synthesized double-13C-labeled imidazole derivatives, including 5-diazenyl-1H-imidazole-4-carboxamide, from stable isotope-labeled precursors. This indicates its use in producing labeled compounds for research in various scientific fields, including biochemistry and pharmacology (Ouchi et al., 2018).

properties

IUPAC Name

4-diazenyl-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O/c5-3(10)2-4(9-6)8-1-7-2/h1,6H,(H2,5,10)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJLFDHRTDDHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Diazenyl-1H-imidazole-4-carboxamide

CAS RN

1314929-56-0
Record name 5-Diazenyl-1H-imidazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314929560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-DIAZENYL-1H-IMIDAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4PSD818E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Diazenyl-1H-imidazole-4-carboxamide
Reactant of Route 2
5-Diazenyl-1H-imidazole-4-carboxamide
Reactant of Route 3
5-Diazenyl-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Diazenyl-1H-imidazole-4-carboxamide
Reactant of Route 5
5-Diazenyl-1H-imidazole-4-carboxamide
Reactant of Route 6
5-Diazenyl-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.